6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Overview
Description
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features a bromine atom at the 6th position and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds in the imidazo[4,5-b]pyridine class have been reported to interact with ikk-ε and tbk1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It can be inferred from the structural analysis that the compound might interact with its targets through the nitrogen atoms at positions 3 (n3) and 4 (n4) .
Biochemical Pathways
If the compound interacts with ikk-ε and tbk1 like its analogs, it may influence the nf-kappab signaling pathway .
Result of Action
Based on the potential interaction with ikk-ε and tbk1, it can be hypothesized that the compound may influence the activation of nf-kappab, potentially affecting cellular processes such as inflammation, immunity, cell proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding thiol or thioether derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: This compound is structurally similar but features a carbonyl group instead of a thione group.
6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione: Similar structure with a chlorine atom instead of bromine.
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-ol: Features a hydroxyl group instead of a thione group.
Uniqueness: The presence of the thione group in 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione imparts unique chemical reactivity, particularly in redox reactions, which distinguishes it from its analogs. Additionally, the bromine atom at the 6th position enhances its potential for further functionalization through substitution reactions.
Properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLQXGYCKFKIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358729 | |
Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93752-20-6 | |
Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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